

Bpv(phen) Trihydrate: A Technical Guide on its Molecular Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bpv(phen) trihydrate*

Cat. No.: B15607003

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bpv(phen), a potent inhibitor of protein tyrosine phosphatases (PTPs), has garnered significant attention in biomedical research for its insulin-mimetic properties and potential as an anti-cancer agent. This technical guide provides a detailed overview of the molecular weight of its common trihydrate form, alongside hypothetical experimental frameworks relevant to its study in a research and development context.

Core Molecular Data: Bpv(phen) Trihydrate

Bpv(phen) is the common abbreviation for Potassium Bisperoxo(1,10-phenanthroline)oxovanadate(V). In its crystalline form, it often incorporates three water molecules, referred to as **Bpv(phen) trihydrate**. Accurate molecular weight is a critical parameter for all experimental work, ensuring precise concentration calculations for solutions and quantitative analysis.

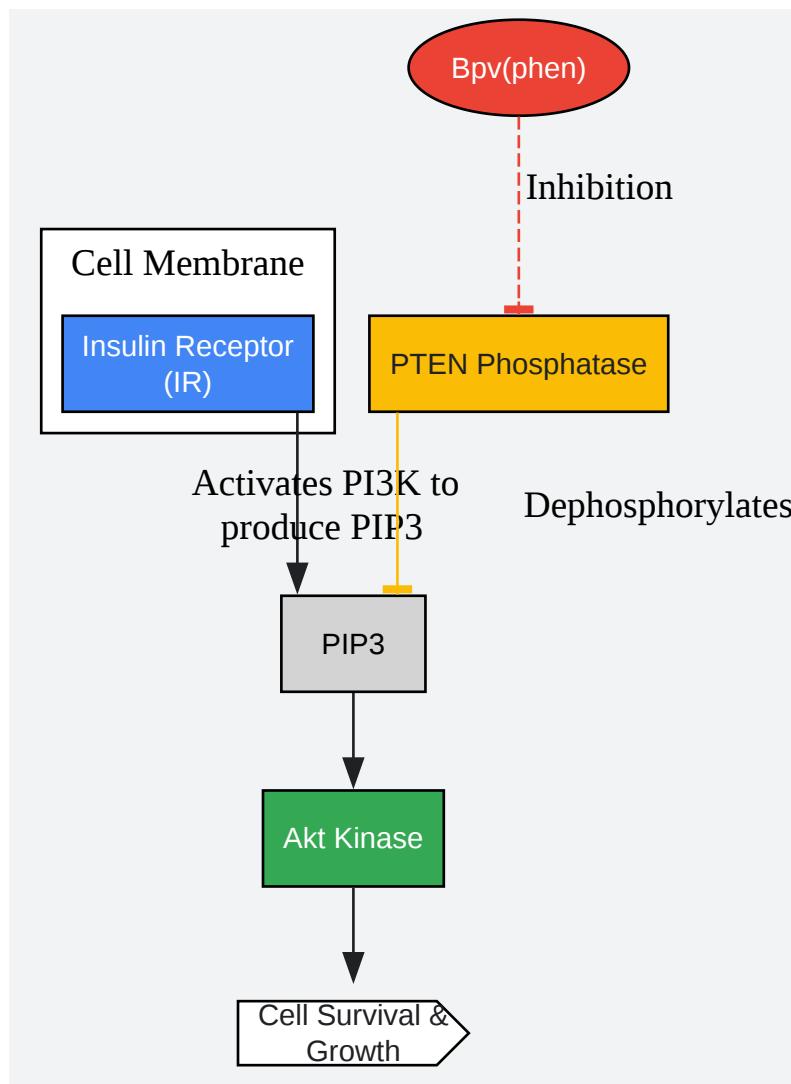
The chemical formula for **Bpv(phen) trihydrate** is $K[VO(O_2)_2(C_{12}H_8N_2)] \cdot 3H_2O$.

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula.[\[1\]](#) The calculation for **Bpv(phen) trihydrate** is detailed below.

Element	Symbol	Atomic Weight (g/mol)	Quantity	Total Mass (g/mol)
Carbon	C	12.011	12	144.132
Hydrogen	H	1.008	14	14.112
Nitrogen	N	14.007[2][3]	2	28.014
Oxygen	O	15.999[4]	7	111.993
Vanadium	V	50.9415	1	50.9415
Potassium	K	39.0983[4]	1	39.0983
Total		388.2908		

Note: The total mass above represents the anhydrous molecule plus three water molecules. The molecular formula provided by some suppliers is $C_{12}H_8N_2O_5V \cdot K+(H_2O)_3$, which yields a formula weight of approximately 404.3 g/mol. This discrepancy can arise from different conventions in representing the peroxy ligands. For precise experimental work, refer to the lot-specific information provided by the supplier.

Illustrative Experimental Protocols


Disclaimer: The following protocols are illustrative examples and not definitive procedures. They should be adapted and optimized based on specific laboratory conditions and research objectives.

- Preparation of Vanadate Solution: Dissolve Vanadium pentoxide (V_2O_5) in a chilled aqueous solution of 30% hydrogen peroxide (H_2O_2) under constant stirring in an ice bath. This reaction is exothermic and must be controlled.
- Ligand Addition: In a separate vessel, dissolve 1,10-phenanthroline in ethanol. Slowly add this ethanolic solution to the peroxide-vanadate mixture.
- Complex Formation: Add a saturated aqueous solution of potassium hydroxide (KOH) dropwise to the reaction mixture to facilitate the precipitation of the potassium salt.

- Crystallization: Allow the mixture to stir at room temperature. The yellow crystalline product, **Bpv(phen) trihydrate**, will precipitate out of the solution.
- Purification: Filter the crystals, wash with cold ethanol and diethyl ether, and then dry under a vacuum.
- Reagent Preparation: Prepare a stock solution of **Bpv(phen) trihydrate** in a suitable solvent, such as water or DMSO, at a concentration of 10 mM.
- Enzyme Reaction: In a 96-well plate, combine recombinant PTEN enzyme with a fluorescently-labeled substrate (e.g., PIP₃) in an appropriate reaction buffer.
- Inhibitor Addition: Add serial dilutions of the Bpv(phen) stock solution to the wells to achieve a range of final concentrations.
- Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence at regular intervals. The rate of substrate dephosphorylation is inversely proportional to the fluorescence signal.
- Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualization of Pathways and Workflows

Visual models are essential for conceptualizing the complex biological interactions and experimental processes involved in studying compounds like Bpv(phen).

[Click to download full resolution via product page](#)

Caption: A simplified signaling pathway illustrating Bpv(phen)'s inhibitory action on PTEN.

[Click to download full resolution via product page](#)

Caption: An experimental workflow for assessing the effect of Bpv(phen) on Akt phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atomic Weights and Isotopic Compositions for Potassium [physics.nist.gov]
- 2. byjus.com [byjus.com]
- 3. Atomic Weight of Potassium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Potassium | Definition, Properties, & Reactions | Britannica [britannica.com]
- To cite this document: BenchChem. [Bpv(phen) Trihydrate: A Technical Guide on its Molecular Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15607003#bpv-phen-trihydrate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com